molecular formula C9H11N3O2S B12670998 3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide CAS No. 85607-33-6

3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide

Cat. No.: B12670998
CAS No.: 85607-33-6
M. Wt: 225.27 g/mol
InChI Key: MVXKTRMFTSSHDX-UHFFFAOYSA-N
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Description

3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide is a heterocyclic compound that features a piperazine ring substituted with a thienyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide typically involves the reaction of 2-thiophenecarboxylic acid with piperazine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, leading to modulation of their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Thenoylacetonitrile: A compound with a similar thienyl group but different functional groups.

    2-Thiophenecarboxylic acid: A precursor in the synthesis of 3-Oxo-2-(2-thienyl)-1-piperazinecarboxamide.

    Piperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

This compound is unique due to its combination of a thienyl group, a piperazine ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

85607-33-6

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

3-oxo-2-thiophen-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C9H11N3O2S/c10-9(14)12-4-3-11-8(13)7(12)6-2-1-5-15-6/h1-2,5,7H,3-4H2,(H2,10,14)(H,11,13)

InChI Key

MVXKTRMFTSSHDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CS2)C(=O)N

Origin of Product

United States

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